molecular formula C8H10ClNO2 B069304 2-(Chloromethyl)-3,4-dimethoxypyridine CAS No. 169905-10-6

2-(Chloromethyl)-3,4-dimethoxypyridine

货号: B069304
CAS 编号: 169905-10-6
分子量: 187.62 g/mol
InChI 键: ZWFCXDBCXGDDOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

罗非昔布-d5 是罗非昔布的氘代类似物,罗非昔布是一种非甾体抗炎药 (NSAID),选择性抑制环氧合酶-2 (COX-2)。 罗非昔布最初被开发用于治疗骨关节炎、类风湿性关节炎、急性疼痛、原发性痛经和偏头痛发作 。氘代版本罗非昔布-d5 用于科学研究,以研究罗非昔布的药代动力学和代谢途径。

准备方法

罗非昔布-d5 的合成涉及多个步骤,包括酰化、缩合、重排、酰化、烷基化和水解反应 。该过程以 2,3,5,6-四氟苯酚和 4-乙基苯胺为原料开始。这些化合物经历一系列化学反应以形成最终产物。罗非昔布-d5 的工业生产遵循类似的步骤,但针对大规模生产进行了优化,以确保高产率和纯度。

化学反应分析

罗非昔布-d5 经历各种化学反应,包括:

    氧化: 涉及添加氧或去除氢。常见试剂包括过氧化氢和高锰酸钾。

    还原: 涉及添加氢或去除氧。常见试剂包括氢化铝锂和硼氢化钠。

    取代: 涉及用另一种原子或原子团替换一个原子或原子团。

科学研究应用

罗非昔布-d5 在科学研究中被广泛用于各种应用:

    化学: 用于研究罗非昔布的化学性质和反应。

    生物学: 用于研究罗非昔布的生物学效应和代谢途径。

    医学: 用于药代动力学研究,以了解罗非昔布的吸收、分布、代谢和排泄。

    工业: 用于开发针对 COX-2 的新药和制剂

作用机制

罗非昔布-d5 通过选择性抑制环氧合酶-2 (COX-2) 酶发挥作用。 这种抑制阻止了花生四烯酸转化为前列腺素,前列腺素是炎症、疼痛和发热的介质 。罗非昔布-d5 的分子靶点包括弹性蛋白和前列腺素 G/H 合成酶 2。 其作用机制所涉及的途径包括 COX-2 途径和前列腺素合成途径

相似化合物的比较

罗非昔布-d5 与其他类似化合物相比是独一无二的,因为它选择性抑制 COX-2 并且具有氘代性质。类似化合物包括:

属性

IUPAC Name

2-(chloromethyl)-3,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFCXDBCXGDDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283942
Record name 2-(Chloromethyl)-3,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169905-10-6
Record name 2-(Chloromethyl)-3,4-dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169905-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-3,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 2-(chloromethyl)-3,4-dimethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,4-Dimethoxy-2-hydroxymethylpyridine (0.34 g, 0.002 mol) was dissolved in CH2Cl2 (8 ml). SOCl2 (0.27 g, 0.00227 mol) in CH2Cl2 (2 ml) was added under stirring at room temperature. After 10 min the mixture was neutralized with NaHCO3 (5 ml). The phases were separated, the CH2Cl2 phase was washed with NaCl-solution, dried over Na2SO4 and evaporated giving the desired product (0.61 g, 88%).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

In one of the processes described in this patent application, 2-chloromethyl-3,4-dimethoxy pyridine was reacted with 2-mercapto-5-difluoromethoxy benzimidazole to prepare a precursor sulfide, which was isolated and oxidized by using metachloroperbenzoic acid to yield pantoprazole base in a yield of 102% by weight with respect to 2-chloromethyl-3,4 dimethoxy pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3,4-dimethoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-3,4-dimethoxypyridine
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-3,4-dimethoxypyridine
Reactant of Route 4
2-(Chloromethyl)-3,4-dimethoxypyridine
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-3,4-dimethoxypyridine
Reactant of Route 6
2-(Chloromethyl)-3,4-dimethoxypyridine
Customer
Q & A

Q1: What is the primary use of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride in pharmaceutical chemistry?

A1: this compound Hydrochloride serves as a key building block in synthesizing pantoprazole sodium [, , ], a proton pump inhibitor used to treat gastrointestinal disorders.

Q2: Can you describe a typical synthetic route for pantoprazole sodium starting with this compound Hydrochloride?

A2: Pantoprazole sodium synthesis generally involves a three-step process:

  1. Condensation: this compound Hydrochloride reacts with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base, forming 5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]thioxo-1H-benzimidazole [, ].
  2. Oxidation: The resulting thioxo-benzimidazole derivative undergoes oxidation, typically using sodium hypochlorite or hydrogen peroxide, to yield 5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]sulfinyl-1H-benzimidazole [, ].
  3. Salt Formation: Finally, treatment with sodium hydroxide generates the sodium salt, pantoprazole sodium [, ].

Q3: Have any alternative synthetic routes been explored for this compound Hydrochloride itself?

A3: Yes, research indicates an improved synthesis starting from maltol []. This method involves methylation, chlorination, oxidation, and a final methoxylation step to yield 2-methyl-3,4-dimethoxypyridine-N-oxide. Subsequent treatment with acetic anhydride and sodium hydroxide produces 2-hydroxymethyl-3,4-dimethoxypyridine, which is then chlorinated to obtain the desired this compound Hydrochloride [].

Q4: Are there any documented impurities formed during pantoprazole sodium synthesis that involve this compound Hydrochloride?

A4: Research highlights the formation of a specific impurity, pantoprazole sodium oxynitride, during pantoprazole sodium synthesis []. This impurity arises from the over-oxidation of the pyridine ring during the synthesis process [].

Q5: What analytical techniques are typically used to characterize and quantify this compound Hydrochloride and pantoprazole sodium?

A5: Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of pantoprazole sodium [].
  • Mass Spectrometry (MS): Employed for molecular weight determination of pantoprazole sodium [].
  • Chromatographic Methods: Validated chromatographic methods are used to determine process-related toxic impurities in pantoprazole sodium []. While the specific techniques were not detailed in the provided abstracts, high-performance liquid chromatography (HPLC) is commonly used in pharmaceutical analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。